
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is also known by other synonyms such as N-(5-METHYL-2-PYRIDINYL)CYCLOPROPANECARBOXAMIDE and Cyclopropanecarboxamide, N-(5-methyl-2-pyridinyl) .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a cyclopropane ring via a carboxamide group . The pyridine ring is substituted at the 5-position with a methyl group .Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging
A study by Gao et al. (2017) focused on the synthesis of carbon-11-labeled isonicotinamides for potential PET imaging of the GSK-3 enzyme in Alzheimer's disease. The research highlights the synthesis process, chemical yields, and the radiochemical purity of the target tracers, which were synthesized with a specific activity at the end of bombardment (EOB) ranging from 370-1110GBq/μmol, indicating a potential application in Alzheimer's disease imaging and diagnostics (Gao, Wang, & Zheng, 2017).
Serotonin Receptor Imaging
García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors. The study found the cyclohexanecarboxamide derivative to be a selective, high affinity 5-HT1A receptor antagonist with promising characteristics for in vivo quantification of 5-HT1A receptors, suggesting its utility in neuropsychiatric disorder studies (García et al., 2014).
Neuroinflammation Imaging
Wang et al. (2018) synthesized a new potential PET agent, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, for imaging the IRAK4 enzyme in neuroinflammation. The synthesis led to a radiochemical yield of 50-60%, with purity >99% and specific activity at EOB of 370-1110 GBq/μmol, highlighting its potential in neuroinflammation research (Wang et al., 2018).
Antimicrobial Activity
Akbari (2018) explored cyanopyridine derivatives for their antimicrobial activities. The study synthesized new N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide compounds and evaluated their antimicrobial efficacy, providing insights into potential applications in pharmaceutical and agriculture fields for combating microbial resistance (Akbari, 2018).
Chemical Synthesis and Characterization
Parella, Gopalakrishnan, & Babu (2013) reported on the Pd-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes to produce di- and trisubstituted cyclopropanecarboxamides. This study contributes to the field of organic synthesis by expanding the toolbox for constructing complex cyclopropanecarboxamide scaffolds, which could be useful in various medicinal chemistry applications (Parella, Gopalakrishnan, & Babu, 2013).
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-5-9(11-6-7)12-10(13)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXJVSHRUGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)

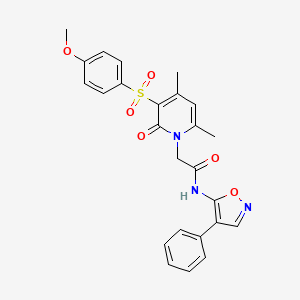


![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2536459.png)
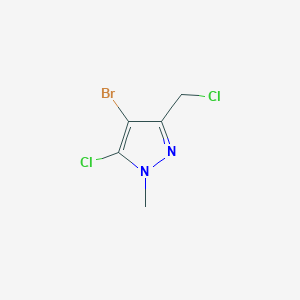
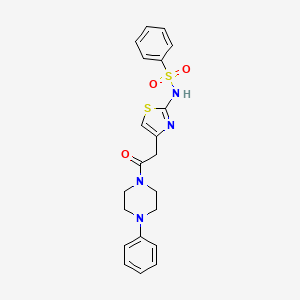
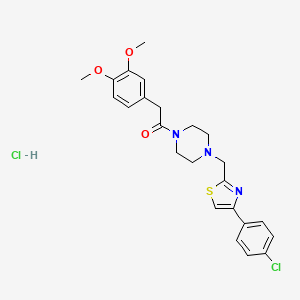
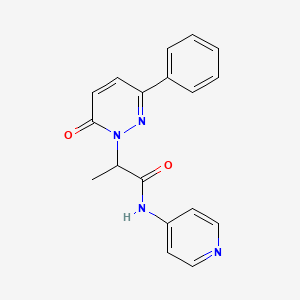
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)
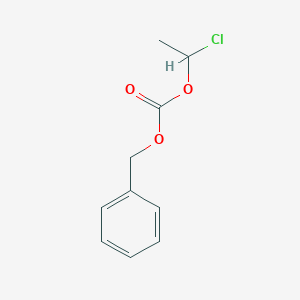
![1-[2-(Methylthio)ethyl]piperazine dihydrochloride](/img/structure/B2536470.png)
